molecular formula C24H31N3O3 B2439574 4-methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide CAS No. 921895-52-5

4-methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide

Cat. No. B2439574
CAS RN: 921895-52-5
M. Wt: 409.53
InChI Key: NWVCLRYXTXQRLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide is a useful research compound. Its molecular formula is C24H31N3O3 and its molecular weight is 409.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Novel heterocyclic compounds derived from visnagenone and khellinone, including benzodifuranyl and 1,3,5-triazines, were synthesized and evaluated for their anti-inflammatory and analgesic properties. These compounds showed significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting the therapeutic potential of structurally complex benzamide derivatives in drug discovery (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Imaging and Receptor Studies

  • Arylamides hybrids, combining features from high-affinity σ2 receptor ligands, were developed as tools for PET radiotracer development, indicating the potential of benzamide derivatives in tumor diagnosis and the development of imaging agents for σ2 receptors (Abate et al., 2011).

  • Carbon-11 labeled σ2 receptor ligands were synthesized and evaluated for their potential in imaging the proliferative status of breast tumors with PET, demonstrating the utility of benzamide analogs in non-invasive cancer diagnostics (Tu et al., 2005).

Cheminformatics and Drug Design

  • The synthesis of gefitinib, a notable cancer treatment drug, involves intermediate compounds with morpholine and methoxy groups, illustrating the importance of such functionalities in the synthesis of clinically relevant therapeutic agents (Jin et al., 2005).

properties

IUPAC Name

4-methoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3/c1-26-11-3-4-19-16-20(7-10-22(19)26)23(27-12-14-30-15-13-27)17-25-24(28)18-5-8-21(29-2)9-6-18/h5-10,16,23H,3-4,11-15,17H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVCLRYXTXQRLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)OC)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide

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